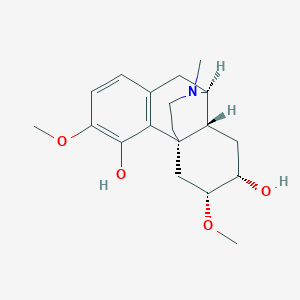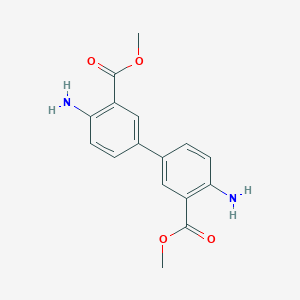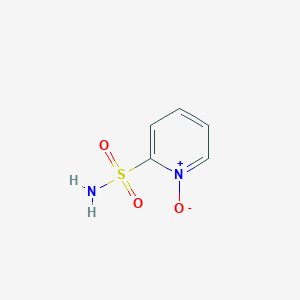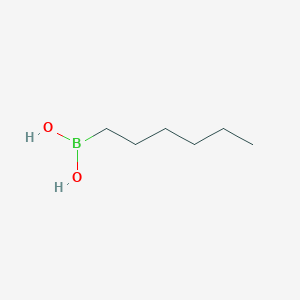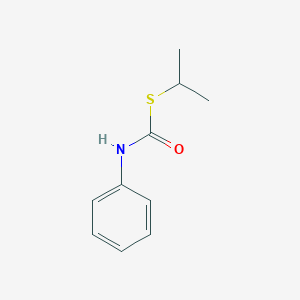
S-isopropyl phenylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-isopropyl phenylthiocarbamate is a chemical compound with the molecular formula C10H13NOS It is an ester derivative of carbamothioic acid, where the phenyl group is attached to the sulfur atom, and the S-(1-methylethyl) group is attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, phenyl-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with an appropriate alcohol. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. Commonly, the reaction is carried out in the presence of a dehydrating agent to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of carbamothioic acid, phenyl-, S-(1-methylethyl) ester may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-isopropyl phenylthiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or thiol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters or thioesters.
Aplicaciones Científicas De Investigación
S-isopropyl phenylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamothioic acid, phenyl-, S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use in research or applications.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester
- Carbamothioic acid, (1-methylethyl)phenyl-, S-(1,1-dimethylethyl) ester
Uniqueness
S-isopropyl phenylthiocarbamate is unique due to its specific ester configuration and the presence of both phenyl and S-(1-methylethyl) groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
10129-28-9 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
S-propan-2-yl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
Clave InChI |
FIFBHCAODLQDTA-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC(C)SC(=O)NC1=CC=CC=C1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


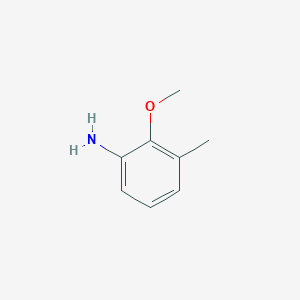
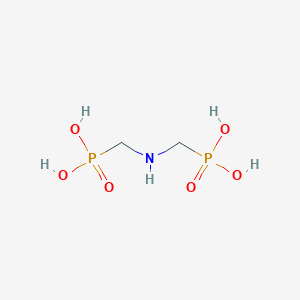
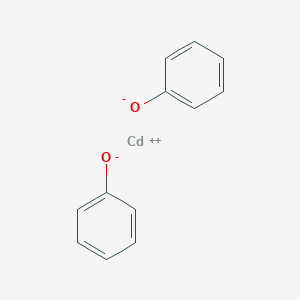
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
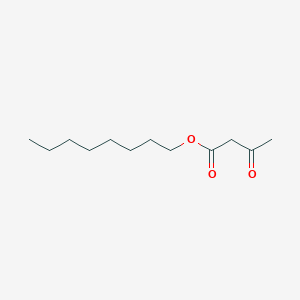
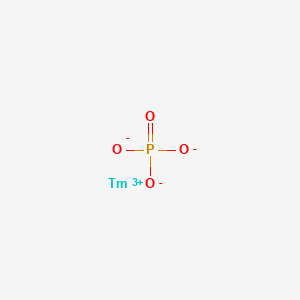
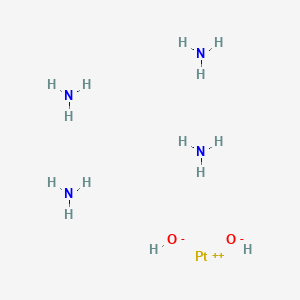
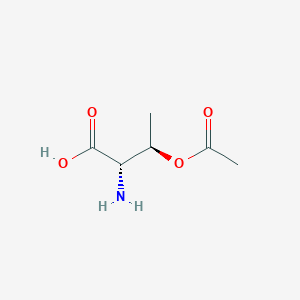
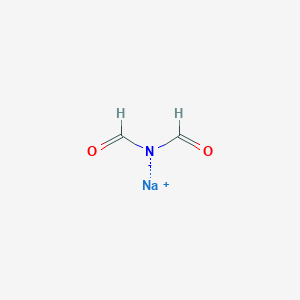
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
